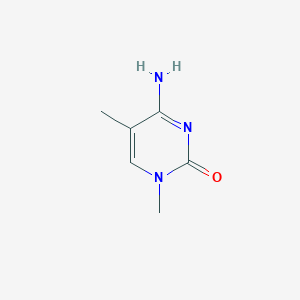
4-Amino-1,5-dimethylpyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,5-dimethylpyrimidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyrimidinone ring substituted with amino and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethylpyrimidin-2-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with various aldehydes. This reaction is often carried out in methanol under reflux conditions, which allows for the formation of azomethine derivatives . The reaction proceeds under mild conditions, favoring the retention of labile ester groups and is completed in 1.5–2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The synthesized compounds are typically purified through recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 4-Amino-1,5-dimethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with diazonium salts to form colored products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Diazonium salts are used in substitution reactions, often under mild acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of pyrazolylurea and thiourea derivatives.
科学的研究の応用
Organic Chemistry
In organic synthesis, 4-Amino-1,5-dimethylpyrimidin-2-one serves as a versatile reagent. It is commonly utilized in:
- Reactions : It participates in oxidation, reduction, and substitution reactions. For example:
- Oxidation : Can be oxidized to form corresponding oxides using agents like hydrogen peroxide.
- Reduction : Reduced using sodium borohydride or lithium aluminum hydride.
- Substitution : Reacts with diazonium salts to produce colored products.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxides |
| Reduction | Sodium borohydride | Reduced derivatives |
| Substitution | Diazonium salts | Pyrazolylurea derivatives |
Biological Applications
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates it possesses antimicrobial effects, making it a candidate for developing new antibiotics.
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
- Analgesic and Anti-inflammatory Effects : Investigated for its pain-relieving properties, it shows promise as an analgesic agent.
Pharmaceutical Applications
The compound is also explored for its medicinal properties:
- Cancer Treatment : Various derivatives of pyrimidine compounds have shown anticancer activity. Studies suggest that modifications of this compound can enhance its efficacy against cancer cells .
- Diabetes Management : Some derivatives are being researched as potential treatments for type 2 diabetes due to their ability to inhibit dihydrofolate reductase .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound through various assays. The results demonstrated significant free radical scavenging activity compared to standard antioxidants. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Anticancer Research
In another investigation, modified versions of the compound were tested against various cancer cell lines. The findings indicated that certain modifications improved cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This positions this compound as a promising scaffold for developing new anticancer drugs.
作用機序
The mechanism of action of 4-Amino-1,5-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and enzymes .
類似化合物との比較
4-Amino-1,5-dimethyl-2-phenylpyrazole-3-one: Known for its analgesic and anti-inflammatory properties.
Azomethine derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 4-Amino-1,5-dimethylpyrimidin-2-one stands out due to its unique combination of amino and methyl groups on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
17634-60-5 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
InChIキー |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
正規SMILES |
CC1=CN(C(=O)N=C1N)C |
Key on ui other cas no. |
17634-60-5 |
同義語 |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















